

Physical and chemical properties of 2-Bromo-6-chlorotoluene

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Compound of Interest

Compound Name: *2-Bromo-6-chlorotoluene*

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An In-depth Technical Guide to 2-Bromo-6-chlorotoluene

This guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-6-chlorotoluene**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental methodologies, and visualizations to support its use in a laboratory and research setting.

Chemical Identity and Physical Properties

2-Bromo-6-chlorotoluene is a halogenated aromatic compound. Its core structure is a toluene molecule substituted with both a bromine and a chlorine atom on the benzene ring.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	62356-27-8 [1] [2] [3] [4]
Molecular Formula	C ₇ H ₆ BrCl [1] [2] [3] [4]
Molecular Weight	205.48 g/mol [1] [4]
IUPAC Name	1-Bromo-3-chloro-2-methylbenzene [1]
Synonyms	2-Chloro-6-bromotoluene, 6-Bromo-2-chlorotoluene
InChI	InChI=1S/C7H6BrCl/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 [5] [6]
InChIKey	DMARBQGIQKLIPM-UHFFFAOYSA-N [5] [6]
SMILES	CC1=C(Cl)C=CC=C1Br

Table 2: Physical and Thermochemical Properties

Property	Value
Physical Form	Clear liquid ^[4]
Color	Colorless to light red to green ^[4]
Boiling Point	100 °C at 25 mmHg ^[4]
	88 °C at 20 Torr ^[2]
	120 °C at 40 mmHg
Density	1.56 g/cm ³ ^[4]
	1.572 g/cm ³ at 25 °C ^[2]
	1.58 g/cm ³
Refractive Index	1.5780 ^[4]
	1.578
Flash Point	95 °C ^[4]
Solubility	Based on its nonpolar aromatic structure, it is expected to be soluble in common organic solvents such as ethers, and chlorinated solvents, and insoluble in water.
Storage Temperature	Room temperature, sealed in a dry environment ^[4]

Synthesis of 2-Bromo-6-chlorotoluene

A common and effective method for the synthesis of aryl halides with this substitution pattern is the Sandmeyer reaction, starting from the corresponding aniline derivative. For **2-Bromo-6-chlorotoluene**, the likely starting material is 2-chloro-6-methylaniline.



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Caption: Synthetic pathway for **2-Bromo-6-chlorotoluene** via Sandmeyer reaction.

This protocol is adapted from the synthesis of the isomeric 2-bromo-4-chlorotoluene and is expected to be effective for the synthesis of **2-bromo-6-chlorotoluene** from 2-chloro-6-

methylaniline.[\[7\]](#)

- **Diazotization:**

- In a suitable reaction vessel, suspend 2-chloro-6-methylaniline in aqueous hydrobromic acid.
- Cool the mixture to 0-5 °C in an ice bath with stirring.
- Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
- Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

- **Sandmeyer Reaction:**

- In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
- Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure the reaction goes to completion.

- **Work-up and Purification:**

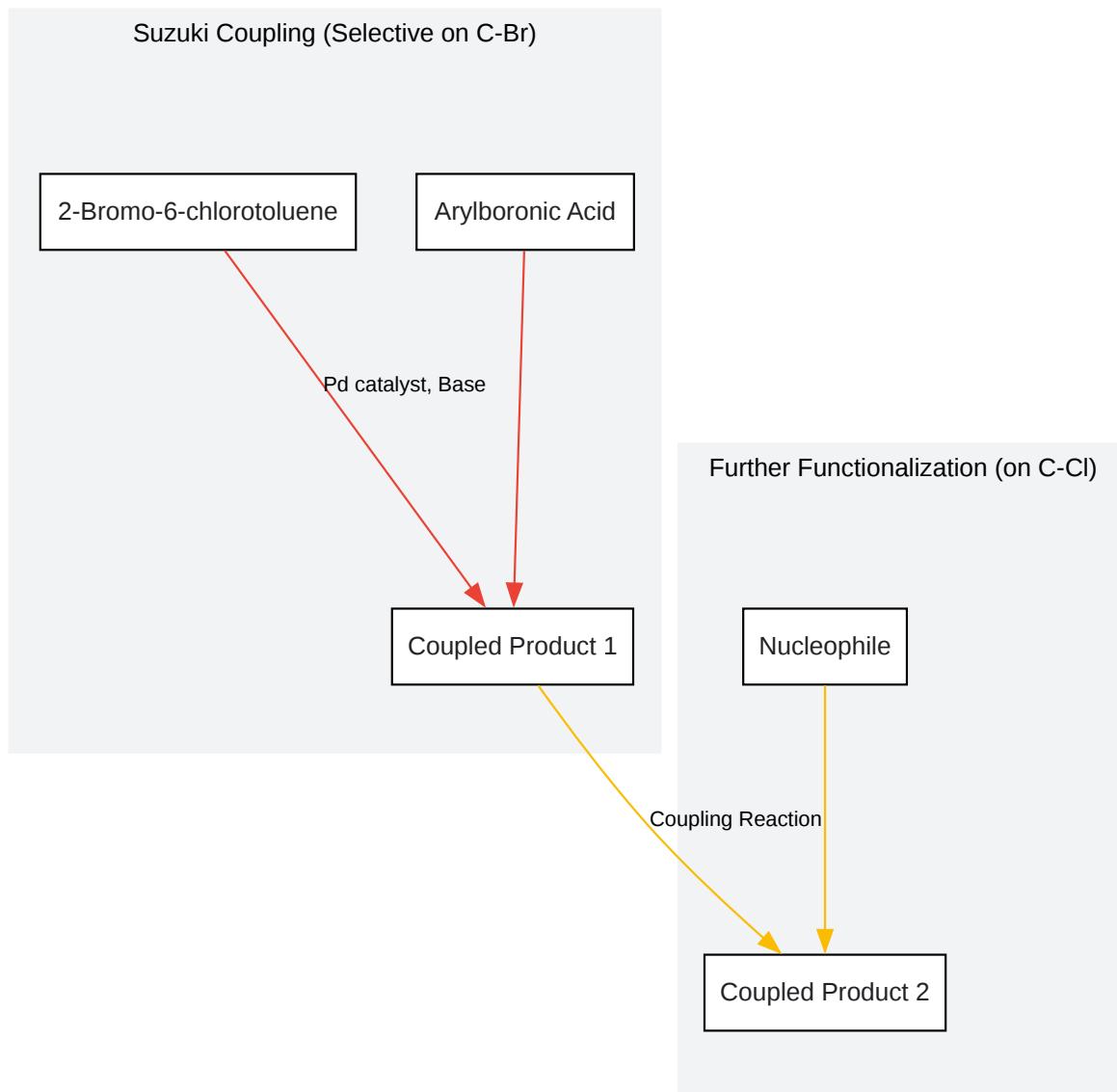
- Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
- Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Filter to remove the drying agent and remove the solvent under reduced pressure.

- The crude product can be purified by vacuum distillation to yield pure **2-bromo-6-chlorotoluene**.

Chemical Reactivity and Potential Applications

The two different halogen substituents on the aromatic ring provide opportunities for selective chemical transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions.

2-Bromo-6-chlorotoluene is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The differential reactivity of the C-Br and C-Cl bonds allows for sequential couplings.



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Caption: Sequential cross-coupling reactions of **2-Bromo-6-chlorotoluene**.

The following is a general protocol for a Suzuki coupling reaction which can be adapted for **2-bromo-6-chlorotoluene**.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Reaction Setup:

- In a flask, combine **2-bromo-6-chlorotoluene** (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
- Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (typically 1-5 mol%).
- Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

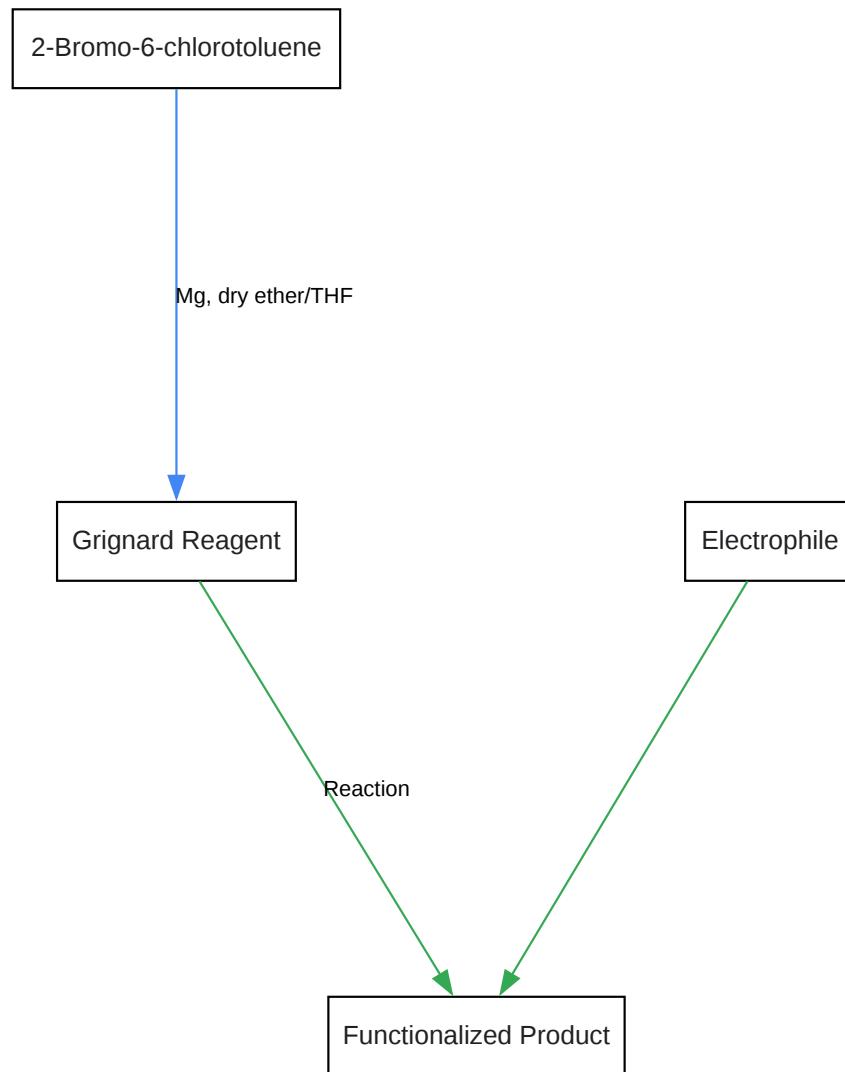
- Reaction Execution:

- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the mixture to a temperature typically between 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

- Work-up and Purification:

- After the reaction is complete, cool the mixture to room temperature and dilute with water.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
- After removing the solvent, purify the product by column chromatography on silica gel.

The C-Br bond can be used to form a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds. The reaction must be carried out under strictly anhydrous conditions.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)



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Caption: Formation and reaction of the Grignard reagent from **2-Bromo-6-chlorotoluene**.

- Preparation:

- Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).
- Place magnesium turnings in the reaction flask.
- Formation:
 - Add a solution of **2-bromo-6-chlorotoluene** in anhydrous diethyl ether or THF dropwise to the magnesium turnings.
 - The reaction may need gentle heating or the addition of a small crystal of iodine to initiate.
 - Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.
- Reaction with an Electrophile:
 - Once the Grignard reagent has formed, cool the solution in an ice bath.
 - Slowly add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) dissolved in the same anhydrous solvent.
- Work-up:
 - After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent, wash the organic layer, dry it, and purify as needed.

Spectral Data

While detailed spectral data requires access to specialized databases, the expected spectral features can be predicted.

Table 3: Predicted and Reported Spectral Data

Technique	Data/Prediction
¹ H NMR	Expected signals in the aromatic region (around 7.0-7.5 ppm) for the three aromatic protons, and a singlet for the methyl group protons (around 2.3-2.5 ppm).
¹³ C NMR	Expected signals for the seven distinct carbon atoms: four in the aromatic region (one attached to Br, one to Cl, two to H), one quaternary carbon, one methyl carbon, and one aromatic carbon attached to the methyl group. Aromatic carbons are typically in the 120-140 ppm range, while the methyl carbon will be around 20 ppm. [18]
IR Spectroscopy	The IR spectrum is available on SpectraBase. [5] Characteristic peaks would include C-H stretching from the aromatic ring and the methyl group (~2900-3100 cm ⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm ⁻¹), and C-Br and C-Cl stretching in the fingerprint region (below 1000 cm ⁻¹).
Mass Spectrometry	The mass spectrum is available in the NIST WebBook. [19] The molecular ion peak would be expected at m/z = 204/206/208 due to the isotopic distribution of bromine (⁷⁹ Br and ⁸¹ Br) and chlorine (³⁵ Cl and ³⁷ Cl). The most abundant fragment ion is reported at m/z = 125. [1]

Safety and Handling

2-Bromo-6-chlorotoluene is classified as an irritant.[\[2\]](#) As with all halogenated aromatic compounds, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

- Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.
- Disposal: Dispose of as halogenated organic waste in accordance with local regulations. Do not pour down the drain.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

This technical guide provides a solid foundation for the use of **2-Bromo-6-chlorotoluene** in a research and development context. For specific applications, further optimization of the described experimental protocols may be necessary.

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